

# 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine

**Cat. No.:** B1521808

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine**: A Cornerstone in Kinase Inhibitor Synthesis

## Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine**, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural characteristics, synthetic pathways, and its critical role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

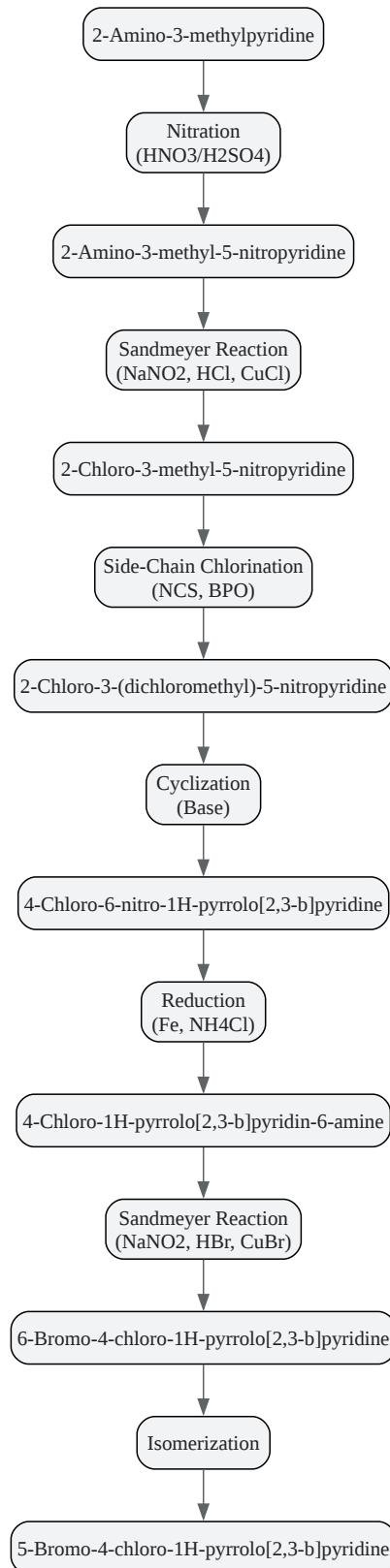
## Introduction: The Significance of the 7-Azaindole Scaffold

**5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine**, also known as 5-bromo-4-chloro-7-azaindole, belongs to the 7-azaindole class of bicyclic heteroaromatic compounds. The 7-azaindole core is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. Its structure, which mimics the purine core of ATP, makes it an ideal starting point for the design of ATP-competitive kinase inhibitors. The strategic placement of bromo and chloro substituents on the 5- and 4-positions, respectively,

provides orthogonal handles for selective chemical modifications, enabling the synthesis of diverse compound libraries for drug screening.

## Structural and Physicochemical Properties

The fundamental structure of **5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine** is a pyrrole ring fused to a pyridine ring.


| Property          | Value                                                       |
|-------------------|-------------------------------------------------------------|
| Molecular Formula | C <sub>7</sub> H <sub>4</sub> BrClN <sub>2</sub>            |
| Molecular Weight  | 231.48 g/mol                                                |
| Appearance        | Off-white to yellow solid                                   |
| Solubility        | Soluble in organic solvents such as DMSO, DMF, and methanol |
| CAS Number        | 800401-26-9                                                 |

The bromine atom at the C5 position and the chlorine atom at the C4 position are key to the molecule's utility. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various cross-coupling reactions.

## Synthesis of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

The synthesis of **5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine** is a multi-step process that requires careful control of reaction conditions. A common and effective synthetic route starts from 2-amino-3-methylpyridine.

## Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine**.

## Detailed Synthetic Protocol

A widely referenced synthesis of **5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine** is outlined below. This multi-step process begins with the nitration of 2-amino-3-methylpyridine.

### Step 1: Nitration of 2-amino-3-methylpyridine

- Reaction: 2-amino-3-methylpyridine is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position of the pyridine ring.
- Rationale: The amino group is a strong activating group, directing the electrophilic nitration to the para position.

### Step 2: Sandmeyer Reaction to introduce Chlorine

- Reaction: The amino group of 2-amino-3-methyl-5-nitropyridine is converted to a diazonium salt using sodium nitrite and hydrochloric acid, which is then displaced by a chloro group using copper(I) chloride.
- Rationale: The Sandmeyer reaction is a reliable method for introducing halides onto an aromatic ring.

### Step 3: Side-Chain Chlorination

- Reaction: The methyl group of 2-chloro-3-methyl-5-nitropyridine is chlorinated using N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide (BPO).
- Rationale: This radical halogenation functionalizes the methyl group, preparing it for cyclization.

### Step 4: Cyclization to form the Pyrrole Ring

- Reaction: The resulting dichloromethyl intermediate is treated with a base to induce cyclization and form the pyrrole ring, yielding 4-chloro-6-nitro-1H-pyrrolo[2,3-b]pyridine.
- Rationale: The base promotes an intramolecular condensation reaction.

### Step 5: Reduction of the Nitro Group

- Reaction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of ammonium chloride.
- Rationale: This step is necessary to introduce the amino group that will be subsequently replaced by bromine.

#### Step 6: Sandmeyer Reaction to introduce Bromine

- Reaction: The amino group of 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine is converted to a diazonium salt and then displaced by a bromo group using copper(I) bromide.
- Rationale: A second Sandmeyer reaction is employed to install the bromine atom.

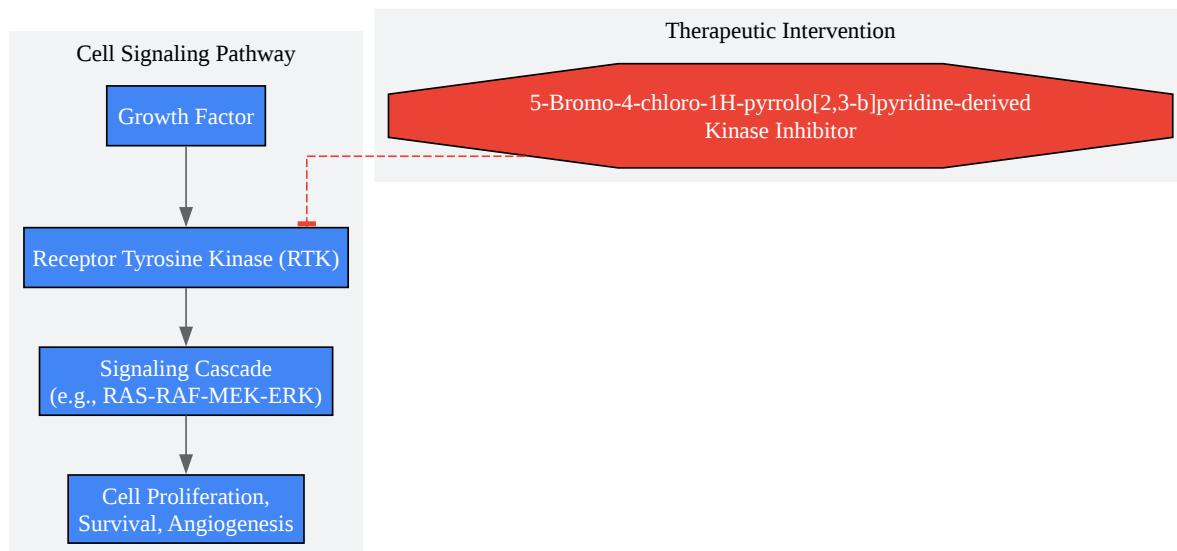
#### Step 7: Isomerization

- It is important to note that the bromination can lead to a mixture of isomers. The desired **5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine** may need to be separated from other isomers, such as 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, through careful purification techniques like column chromatography.

## Application in the Synthesis of Kinase Inhibitors: A Case Study

**5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine** is a pivotal intermediate in the synthesis of numerous kinase inhibitors. Its utility lies in the ability to selectively functionalize the C4 and C5 positions. A common strategy involves a Suzuki coupling at the C5 position and a nucleophilic aromatic substitution (SNAr) at the C4 position.

## Example: Synthesis of a Substituted 7-Azaindole


#### Step 1: Suzuki Coupling at C5

- Reaction: **5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine** is reacted with an arylboronic acid in the presence of a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ) and a base (e.g.,  $\text{Na}_2\text{CO}_3$ ).
- Rationale: The C-Br bond is more reactive towards palladium-catalyzed cross-coupling than the C-Cl bond, allowing for selective arylation at the C5 position.

## Step 2: Nucleophilic Aromatic Substitution at C4

- Reaction: The resulting 5-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine is then treated with an amine nucleophile.
- Rationale: The electron-withdrawing nature of the pyridine nitrogen activates the C4 position for SNAr, allowing for the introduction of various amine-containing side chains.

## Kinase Inhibitor Signaling Pathway Context



[Click to download full resolution via product page](#)

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a synthesized inhibitor.

## Spectroscopic Characterization

Confirmation of the structure and purity of **5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine** is typically achieved through a combination of spectroscopic methods.

| Technique           | Expected Data                                                                                                                                                                      |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Signals corresponding to the protons on the pyrrole and pyridine rings. The chemical shifts and coupling constants will be characteristic of the substituted 7-azaindole scaffold. |
| <sup>13</sup> C NMR | Resonances for the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogen and nitrogen atoms.                                          |
| Mass Spectrometry   | A molecular ion peak corresponding to the mass of the compound ( $m/z \approx 231$ ), with a characteristic isotopic pattern due to the presence of bromine and chlorine.          |

## Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling **5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine**.

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

## Conclusion

**5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine** is a high-value building block in medicinal chemistry. Its strategically positioned halogen atoms provide the synthetic flexibility required to generate diverse libraries of compounds for drug discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists working to develop the next generation of targeted therapeutics.

- To cite this document: BenchChem. [5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1521808#5-bromo-4-chloro-1h-pyrrolo-2-3-b-pyridine-structure>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)